molecular formula C23H21N3O5 B12397568 trans-RdRP-IN-5

trans-RdRP-IN-5

Cat. No.: B12397568
M. Wt: 419.4 g/mol
InChI Key: BGEWHIHKXORALY-UPHRSURJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-RdRP-IN-5 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds typically involve organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification processes .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity. The production process would also include stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Trans-RdRP-IN-5 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation with high efficiency .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .

Scientific Research Applications

Trans-RdRP-IN-5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of RNA-dependent RNA polymerase inhibition and to develop new synthetic methodologies.

    Biology: Employed in research to understand the replication mechanisms of RNA viruses and to identify potential antiviral targets.

    Medicine: Investigated for its potential therapeutic applications in treating influenza and other RNA virus infections.

    Industry: Utilized in the development of antiviral drugs and diagnostic tools for detecting RNA viruses

Mechanism of Action

Trans-RdRP-IN-5 exerts its effects by inhibiting the RNA-dependent RNA polymerase enzyme, which is essential for the replication of RNA viruses. The compound binds to the active site of the enzyme, preventing the synthesis of new RNA strands from the RNA template. This inhibition disrupts the viral replication cycle, thereby reducing the viral load and limiting the spread of the infection .

Comparison with Similar Compounds

Similar Compounds

    Remdesivir: Another RdRP inhibitor used in the treatment of COVID-19.

    Favipiravir: An antiviral drug that targets RdRP and is used to treat influenza and other RNA virus infections.

    Ribavirin: A broad-spectrum antiviral drug that inhibits RdRP and is used to treat various viral infections.

Uniqueness of Trans-RdRP-IN-5

This compound is unique due to its high potency and specificity for the influenza virus RNA-dependent RNA polymerase. Unlike some other RdRP inhibitors, this compound has shown significant efficacy in preclinical studies, making it a promising candidate for further development as an antiviral agent .

Properties

Molecular Formula

C23H21N3O5

Molecular Weight

419.4 g/mol

IUPAC Name

(18Z)-5-hydroxy-16,21-dioxa-3,8,28-triazatetracyclo[20.3.1.12,6.111,15]octacosa-1(26),2(28),5,11(27),12,14,18,22,24-nonaene-4,7-dione

InChI

InChI=1S/C23H21N3O5/c27-20-19-22(28)24-10-9-15-5-3-7-17(13-15)30-11-1-2-12-31-18-8-4-6-16(14-18)21(25-19)26-23(20)29/h1-8,13-14,27H,9-12H2,(H,24,28)(H,25,26,29)/b2-1-

InChI Key

BGEWHIHKXORALY-UPHRSURJSA-N

Isomeric SMILES

C1CNC(=O)C2=C(C(=O)NC(=N2)C3=CC(=CC=C3)OC/C=C\COC4=CC=CC1=C4)O

Canonical SMILES

C1CNC(=O)C2=C(C(=O)NC(=N2)C3=CC(=CC=C3)OCC=CCOC4=CC=CC1=C4)O

Origin of Product

United States

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